Methacrylic anhydride

Catalog No.
S793476
CAS No.
760-93-0
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methacrylic anhydride

CAS Number

760-93-0

Product Name

Methacrylic anhydride

IUPAC Name

2-methylprop-2-enoyl 2-methylprop-2-enoate

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c1-5(2)7(9)11-8(10)6(3)4/h1,3H2,2,4H3

InChI Key

DCUFMVPCXCSVNP-UHFFFAOYSA-N

SMILES

Array

solubility

10% in ether
> 10% in ethanol

Canonical SMILES

CC(=C)C(=O)OC(=O)C(=C)C

The exact mass of the compound Methacrylic anhydride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as > 10% in ether> 10% in ethanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24159. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methacrylic anhydride (MAA, CAS: 760-93-0) is a highly efficient, bifunctional acylating agent primarily procured for the controlled introduction of polymerizable methacryloyl groups onto amines and hydroxyls [1]. Operating via nucleophilic attack on its electrophilic carbonyl carbon, MAA forms stable amide or ester bonds while releasing methacrylic acid as a manageable byproduct [1]. Its precise balance of high reactivity and mild reaction conditions makes it the industry-standard precursor for synthesizing photocrosslinkable biomacromolecules (such as gelatin methacryloyl, GelMA), specialty bio-based monomers, and advanced hydrogel matrices [1]. For industrial and scientific buyers, MAA offers a critical advantage in achieving reproducible degrees of substitution without degrading sensitive polymer backbones.

Substituting methacrylic anhydride with generic alternatives often results in process failure or severe material degradation. Methacryloyl chloride (MAC), a common highly reactive comparator, releases corrosive hydrochloric acid (HCl) upon reaction, which rapidly drops the pH of aqueous systems, denatures delicate biopolymers like gelatin, and requires the continuous addition of non-nucleophilic bases [1]. This aggressive profile leads to inconsistent degrees of substitution and complex purification to remove chloride salts [1]. Conversely, attempting to use methacrylic acid (MA) as a lower-cost substitute for direct esterification requires expensive coupling agents or harsh, high-temperature catalytic conditions that risk premature thermal oligomerization and significantly lower overall yields [2].

Superior Degree of Substitution (DS) Control in Aqueous Biopolymer Synthesis

In the synthesis of gelatin methacryloyl (GelMA), MAA allows for highly reproducible, tunable degrees of substitution (DS) ranging from 15% to 90% in mild phosphate buffers [1]. The byproduct, methacrylic acid, is easily buffered without causing structural degradation to the protein backbone[1]. In contrast, methacryloyl chloride (MAC) undergoes rapid competitive hydrolysis in water and releases HCl, which drastically lowers the pH, denatures the gelatin, and typically results in lower, less reproducible substitution efficiencies unless strict anhydrous conditions and acid scavengers are employed [1].

Evidence DimensionDegree of Substitution (DS) predictability and pH stability in aqueous media
Target Compound DataMAA achieves controlled 15-90% DS in mild aqueous buffers (pH 7.4-9.0) with easily buffered methacrylic acid byproduct.
Comparator Or BaselineMAC causes rapid pH drop (HCl release), leading to protein denaturation and lower effective substitution efficiency in water.
Quantified DifferenceMAA enables up to 90% controlled substitution without backbone degradation, whereas MAC requires non-aqueous conditions or aggressive base addition to prevent failure.
ConditionsAqueous methacrylation of gelatin (GelMA synthesis) at 50°C.

Procurement for bioink and hydrogel manufacturing heavily favors MAA because it guarantees batch-to-batch reproducibility and preserves the biological integrity of the polymer backbone.

High-Yield Esterification Under Mild Solvent-Free Conditions

For the synthesis of specialty methacrylates from bio-based alcohols, MAA achieves high conversion rates under mild, solvent-free conditions [1]. Using heterogeneous catalysts like Amberlyst 15, MAA can convert ethyl lactate to ethyl lactate methacrylate with over 95% conversion and 77% final yield in just 1 hour at 70°C[1]. Attempting the same esterification directly with methacrylic acid requires prolonged heating, continuous water removal, or expensive coupling agents, which increases the risk of unwanted thermal oligomerization and reduces overall process efficiency [1].

Evidence DimensionReaction time and conversion yield for esterification
Target Compound DataMAA achieves >95% conversion in 1 hour at 70°C (with Amberlyst 15 catalyst).
Comparator Or BaselineMethacrylic acid requires prolonged heating, azeotropic distillation, or expensive coupling agents to achieve comparable yields, risking oligomerization.
Quantified DifferenceMAA reduces reaction time to 1 hour and avoids the need for complex water-removal setups or coupling reagents.
ConditionsSolvent-free esterification of lactate esters at 70°C.

Industrial scale-up of specialty monomers prioritizes MAA to minimize reaction times, avoid thermal degradation, and eliminate the need for expensive coupling reagents.

Streamlined Downstream Purification via Water-Soluble Byproducts

The primary byproduct of MAA-mediated acylation is methacrylic acid, which is highly water-soluble and easily removed via standard dialysis or mild alkaline aqueous washing [1]. When using methacryloyl chloride, the reaction generates stoichiometric amounts of HCl, requiring the addition of bases like triethylamine [1]. This forms bulky triethylammonium chloride salts, which complicate downstream purification and increase the risk of cytotoxic chloride contamination in sensitive biomedical applications[1].

Evidence DimensionDownstream purification complexity and byproduct toxicity
Target Compound DataMAA yields water-soluble methacrylic acid, removable by simple dialysis or mild aqueous wash.
Comparator Or BaselineMAC yields corrosive HCl and requires triethylamine, generating bulky amine salts that are difficult to completely remove from polymer matrices.
Quantified DifferenceMAA eliminates the need for amine bases and prevents chloride salt contamination in the final product.
ConditionsPost-reaction purification of methacrylated polymers or monomers.

Reducing downstream purification steps directly lowers manufacturing costs and prevents cytotoxic salt retention in biomedical-grade hydrogels.

Synthesis of Photocrosslinkable Bioinks (GelMA, HAMA)

MAA is the definitive reagent for methacrylating gelatin, hyaluronic acid, and other biopolymers for 3D bioprinting, where maintaining backbone integrity and controlling the degree of substitution in aqueous media is critical[1].

Production of Specialty Bio-based Monomers

Ideal for the solvent-free esterification of lactate esters and terpenes to produce sustainable, high-Tg methacrylic polymers and coatings without the need for complex coupling agents [1].

Preparation of Dental and Orthopedic Resins

Used to synthesize customized crosslinking monomers where residual chloride contamination (which can cause discoloration or degradation) must be strictly avoided during the manufacturing process [1].

Physical Description

Methacrylic anhydride is a liquid. (EPA, 1998)
Liquid
Liquid; [CAMEO] Colorless liquid; [MSDSonline]

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

154.062994177 Da

Monoisotopic Mass

154.062994177 Da

Boiling Point

192 °F at 5 mmHg (EPA, 1998)
89 °C at 5 mm Hg

Heavy Atom Count

11

Density

Specific gravity: 1.035

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

UNII

N2RJR03340

Related CAS

25300-99-6

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 74 of 79 companies with hazard statement code(s):;
H302 (40.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (90.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (48.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (91.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (54.05%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (37.84%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (90.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.83 [mmHg]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

760-93-0

Wikipedia

Methacrylic_anhydride

General Manufacturing Information

Plastics Material and Resin Manufacturing
All Other Basic Organic Chemical Manufacturing
2-Propenoic acid, 2-methyl-, 1,1'-anhydride: ACTIVE
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

Dates

Last modified: 08-15-2023

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